C13H16ClN3O5S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C13H16ClN3O5S N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzohydrazide . This compound is notable for its applications in various fields of scientific research, particularly in chemistry and biology. It is often used in proteomics research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(morpholin-4-ylsulfonyl)benzoic acid.
Formation of Benzohydrazide: The benzoic acid derivative is then converted into its corresponding benzohydrazide by reacting with hydrazine hydrate.
Chloroacetylation: The final step involves the chloroacetylation of the benzohydrazide using chloroacetyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control the reaction environment and improve efficiency.
Purification Steps: Such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzohydrazide exerts its effects involves:
Molecular Targets: It interacts with specific enzymes or proteins, inhibiting their activity.
Pathways Involved: The compound may affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzamide
- N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzoic acid
Uniqueness
N’-(chloroacetyl)-3-(morpholin-4-ylsulfonyl)benzohydrazide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in chemical reactions and applications in various fields of research make it a valuable compound.
Properties
Molecular Formula |
C13H16ClN3O5S |
---|---|
Molecular Weight |
361.80 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide |
InChI |
InChI=1S/C13H16ClN3O5S/c14-8-1-2-11(18)10(5-8)17-12(19)6-15-13(20)16-9-3-4-23(21,22)7-9/h1-2,5,9,18H,3-4,6-7H2,(H,17,19)(H2,15,16,20) |
InChI Key |
PJMDOYZACBGFNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.